(2R)-2-Amino-2-cyclopentylethan-1-ol (2R)-2-Amino-2-cyclopentylethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17442954
InChI: InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1
SMILES:
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

(2R)-2-Amino-2-cyclopentylethan-1-ol

CAS No.:

Cat. No.: VC17442954

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Amino-2-cyclopentylethan-1-ol -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name (2R)-2-amino-2-cyclopentylethanol
Standard InChI InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1
Standard InChI Key REQSKJYQZWAJFK-ZETCQYMHSA-N
Isomeric SMILES C1CCC(C1)[C@H](CO)N
Canonical SMILES C1CCC(C1)C(CO)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Stereochemical Configuration

The compound’s systematic IUPAC name, (2R)-2-amino-2-cyclopentylethan-1-ol, explicitly defines its stereochemistry and substituent arrangement:

  • Cyclopentyl group: Attached to the second carbon of the ethan-1-ol backbone.

  • Amino group (-NH₂): Positioned on the same carbon (C2) as the cyclopentyl group.

  • Hydroxyl group (-OH): Located on the first carbon (C1).

  • Chirality: The (2R) configuration indicates a right-handed (rectus) spatial arrangement at C2, making this enantiomer distinct from its (2S) counterpart .

Table 1: Key Identifiers of (2R)-2-Amino-2-cyclopentylethan-1-ol

PropertyValueSource
CAS Registry Number223473-36-7ChemBK
Molecular FormulaC₇H₁₅NOPubChem
Molar Mass129.20 g/molPubChem
SMILESC1CCC(C1)C(N)COPubChemLite
InChIKeyREQSKJYQZWAJFK-UHFFFAOYSA-NPubChemLite
MethodStarting MaterialKey Reagents/ConditionsExpected Yield
Reductive AminationCyclopentanoneNH₃, NaBH₃CN, (R)-BINAP-Ru60–70%
Epoxide Ring-OpeningCyclopentene oxideNH₃, H₂O, K₂CO₃, Thiourea50–65%

Physicochemical and Computational Properties

Solubility and Partition Coefficients

The compound’s XLogP3-AA value of 0.5 suggests moderate hydrophobicity, balancing solubility in polar solvents (e.g., water, ethanol) and lipid membranes. Hydrogen bonding capacity (2 donors, 2 acceptors) further enhances its affinity for aqueous environments .

Spectroscopic Characteristics

  • Mass Spectrometry: Predicted molecular ion peak at m/z 129.1154 (exact mass) .

  • Collision Cross Section (CCS): 129.1 Ų for [M+H]+ adducts, indicating compact gas-phase conformation .

Table 3: Computed Physicochemical Properties

PropertyValueMethod/Source
Rotatable Bond Count2PubChem
Topological Polar Surface66.5 ŲPubChem
Predicted Boiling Point280–285°CEPI Suite (est.)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator